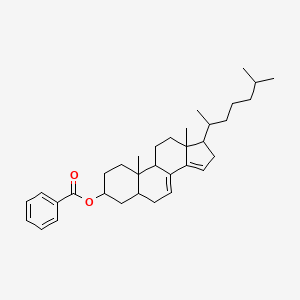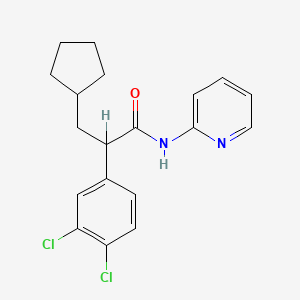
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide
Overview
Description
“3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide” is a chemical compound with the molecular formula C16H20Cl2N2O2 . It is used for experimental and research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.2 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Scientific Research Applications
Sigma Receptor Ligands
Certain benzeneacetamides, including derivatives of the compound , have been identified as potent sigma receptor ligands. Research has focused on synthesizing and evaluating N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. These efforts have led to the identification of compounds with high potency and selectivity for sigma receptors, indicating potential utility in studying these receptors and possibly in developing therapeutic agents targeting them (de Costa et al., 1990).
Antimicrobial Activities
Some derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, prepared through reactions involving cyanoacetamido derivatives, have shown antimicrobial activities. This indicates the potential of these compounds in the development of new antimicrobial agents, highlighting the versatility of the compound as a precursor in synthesizing biologically active molecules (Gouda et al., 2010).
Heterocyclic Compound Synthesis
The compound has also been used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their wide range of biological activities. These studies focus on the preparation of derivatives such as pyridines, pyrimidines, and oxazines, demonstrating the compound's utility in creating diverse chemical structures with potential therapeutic applications (Fadda et al., 2015).
Chemical Synthesis and Biological Activities
Research has also extended into the chemical synthesis of 5-deazaaminopterin analogues bearing substituents at specific positions, utilizing derivatives of the compound. These studies explore the biological activities of synthesized compounds, providing insights into their potential use in treating various diseases (Su et al., 1988).
Safety and Hazards
properties
IUPAC Name |
3-cyclopentyl-2-(3,4-dichlorophenyl)-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c20-16-9-8-14(12-17(16)21)15(11-13-5-1-2-6-13)19(24)23-18-7-3-4-10-22-18/h3-4,7-10,12-13,15H,1-2,5-6,11H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWICAONXFLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376396 | |
| Record name | 3-Cyclopentyl-2-(3,4-dichlorophenyl)-N-(pyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300353-42-8 | |
| Record name | 3-Cyclopentyl-2-(3,4-dichlorophenyl)-N-(pyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

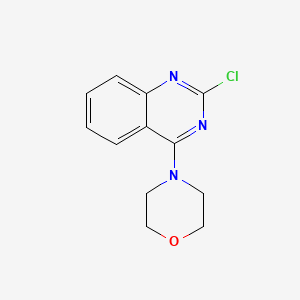
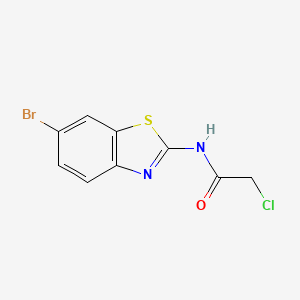

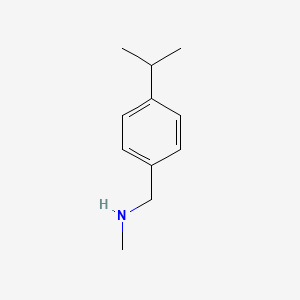
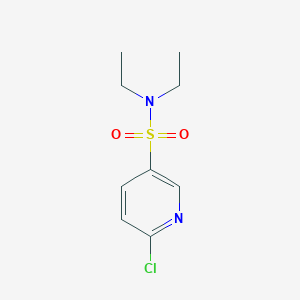
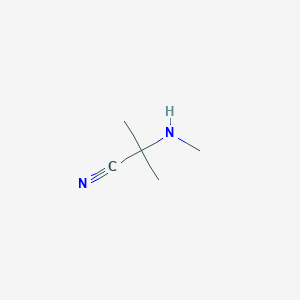
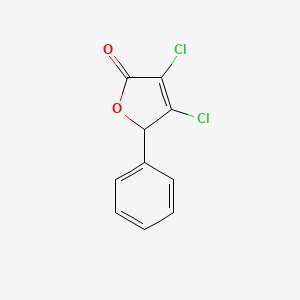

![[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione](/img/structure/B1621722.png)

![3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine](/img/structure/B1621727.png)


